molecular formula C15H23N5O2 B4052326 4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine

4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine

Cat. No.: B4052326
M. Wt: 305.38 g/mol
InChI Key: ZKAVVGTUJHFZLX-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Properties

IUPAC Name

4-methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-11-5-9-19(10-6-11)15-16-12(2)13(20(21)22)14(17-15)18-7-3-4-8-18/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAVVGTUJHFZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-methylpiperidine with a pyrimidine derivative under controlled conditions. The nitro group is introduced via nitration reactions, and the pyrrolidine ring is added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions include various substituted pyrimidines and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and pyrrolidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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